Ethoxymethanol

Descripción

BenchChem offers high-quality Ethoxymethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethoxymethanol including the price, delivery time, and more detailed information at info@benchchem.com.

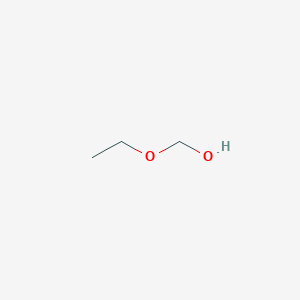

Structure

3D Structure

Propiedades

Número CAS |

10171-38-7 |

|---|---|

Fórmula molecular |

C3H8O2 |

Peso molecular |

76.09 g/mol |

Nombre IUPAC |

ethoxymethanol |

InChI |

InChI=1S/C3H8O2/c1-2-5-3-4/h4H,2-3H2,1H3 |

Clave InChI |

RRLWYLINGKISHN-UHFFFAOYSA-N |

SMILES |

CCOCO |

SMILES canónico |

CCOCO |

Otros números CAS |

10171-38-7 |

Sinónimos |

ethoxymethanol |

Origen del producto |

United States |

An In-depth Technical Guide to Ethoxymethanol (CAS 10171-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxymethanol (CAS 10171-38-7), a simple hemiacetal, is a molecule of interest due to its structural relationship to fundamental organic compounds and its potential role as a reactive intermediate. This technical guide provides a comprehensive overview of the core physicochemical properties of ethoxymethanol, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. Additionally, this document explores the current understanding of its reactivity, stability, and potential biological implications, with a focus on providing researchers, scientists, and drug development professionals with a foundational resource for further investigation.

Physicochemical Properties

Ethoxymethanol, also known as formaldehyde ethanol hemiacetal or methylene glycol ethyl ether, is a simple organic molecule with the chemical formula C₃H₈O₂.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethoxymethanol

| Property | Value | Source |

| CAS Number | 10171-38-7 | [1][2][3] |

| Molecular Formula | C₃H₈O₂ | [1][3] |

| Molecular Weight | 76.09 g/mol | [3] |

| Boiling Point | 101.7 °C at 760 mmHg | |

| Density | 0.928 g/cm³ | |

| Flash Point | 43.3 °C | |

| Synonyms | Formaldehyde ethanol hemiacetal, Methylene glycol ethyl ether, Methanol, ethoxy- | [2] |

| InChIKey | RRLWYLINGKISHN-UHFFFAOYSA-N | [2] |

| SMILES | CCOCO | [2] |

Synthesis and Purification

Synthesis of Ethoxymethanol

Experimental Protocol: Acid-Catalyzed Hemiacetal Formation

The synthesis of ethoxymethanol is achieved through the acid-catalyzed reaction of formaldehyde with ethanol. This reaction represents a classic example of nucleophilic addition to a carbonyl group.

-

Reactants:

-

Formaldehyde (typically as a 37% aqueous solution, formalin)

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a molar excess of anhydrous ethanol with a 37% aqueous solution of formaldehyde.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the stirred mixture. The addition of acid should be done cautiously as the reaction can be exothermic.

-

After the initial exotherm subsides, allow the reaction mixture to warm to room temperature and stir for several hours to reach equilibrium. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

The logical workflow for the synthesis is depicted in the following diagram:

Purification of Ethoxymethanol

Purification of ethoxymethanol from the reaction mixture requires the removal of the acid catalyst, excess ethanol, water, and any unreacted formaldehyde.

Experimental Protocol: Purification by Distillation

-

Neutralization: Quench the reaction by adding a weak base (e.g., sodium bicarbonate solution) until the mixture is neutral. This step is crucial to prevent acid-catalyzed decomposition during heating.

-

Extraction (Optional): The product can be extracted into a suitable organic solvent, followed by washing with brine to remove water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Fractional Distillation: The dried liquid is then subjected to fractional distillation. Ethoxymethanol is collected at its boiling point of 101.7 °C. The efficiency of the distillation is critical to separate it from ethanol (boiling point ~78 °C) and any higher boiling point byproducts. A patent for the purification of a related compound, diethoxymethane, suggests that azeotropic distillation techniques can be effective in separating similar mixtures.[4]

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of ethoxymethanol is expected to show distinct signals for the different proton environments.

-

-O-CH₂-O-: A singlet or a narrow multiplet is expected for the two protons of the methylene group situated between two oxygen atoms.

-

-O-CH₂-CH₃: A quartet is predicted for the methylene protons of the ethyl group, coupled to the adjacent methyl protons.

-

-CH₂-CH₃: A triplet is expected for the three protons of the methyl group, coupled to the adjacent methylene protons.

-

-OH: A broad singlet is anticipated for the hydroxyl proton. The chemical shift of this peak is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display three distinct peaks corresponding to the three unique carbon environments in the molecule.

-

-O-CH₂-O-: This carbon, bonded to two oxygen atoms, is expected to have the highest chemical shift.

-

-O-CH₂-CH₃: The chemical shift for this carbon will be lower than the hemiacetal carbon.

-

-CH₂-CH₃: The methyl carbon will have the lowest chemical shift.

Mass Spectrometry

The mass spectrum of ethoxymethanol is expected to show a molecular ion peak (M+) at m/z = 76. Common fragmentation patterns for ethers and alcohols would likely be observed. A computational study on the high-temperature chemistry of ethoxymethanol provides insights into its bond dissociation energies, which can inform potential fragmentation pathways.[5]

Infrared (IR) Spectroscopy

The IR spectrum of ethoxymethanol will be characterized by the following key absorption bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are expected for the C-H bonds of the alkyl groups.

-

C-O Stretch: Strong C-O stretching bands are anticipated in the 1000-1200 cm⁻¹ region.

Reactivity and Stability

Ethoxymethanol, as a hemiacetal, is in equilibrium with its starting materials, formaldehyde and ethanol, particularly in the presence of acid or base catalysts. This equilibrium is a key aspect of its reactivity.

-

Decomposition: Upon heating, especially in the presence of acid or base, ethoxymethanol can decompose back to formaldehyde and ethanol. A computational study suggests that at high temperatures, H-atom migrations forming alcohol and formaldehyde are dominant decomposition pathways.[5]

-

Oxidation: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid under appropriate conditions.

-

Acetal Formation: In the presence of excess ethanol and an acid catalyst, ethoxymethanol can react further to form diethoxymethane, a full acetal.

The following diagram illustrates the key reactivity pathways of ethoxymethanol:

Biological Activity and Toxicology

There is a significant lack of direct toxicological and biological activity data specifically for ethoxymethanol (CAS 10171-38-7). Much of the available literature pertains to the structurally different compound 2-ethoxyethanol (CAS 110-80-5), which is a known reproductive and developmental toxicant.[6][7] It is crucial for researchers to distinguish between these two compounds and not extrapolate the toxicity data of 2-ethoxyethanol to ethoxymethanol.

As a hemiacetal of formaldehyde, ethoxymethanol can be considered a formaldehyde-releasing agent. Formaldehyde itself is a well-characterized toxicant and carcinogen. Therefore, the biological effects of ethoxymethanol may be related to the in vivo release of formaldehyde.

Given the limited specific data, a logical approach for assessing the potential biological impact of ethoxymethanol would involve considering the toxicology of short-chain aliphatic hemiacetals as a class and their potential to release formaldehyde.

The following diagram illustrates the potential pathway for the biological effect of ethoxymethanol as a formaldehyde-releasing agent:

Conclusion

Ethoxymethanol is a fundamental organic molecule with well-defined physicochemical properties. While its synthesis is straightforward, purification requires careful control of conditions to prevent decomposition. The lack of readily available experimental spectroscopic and biological data highlights an area for future research. For professionals in drug development, the potential for ethoxymethanol to act as a formaldehyde-releasing agent warrants careful consideration in any formulation or metabolic studies. This guide serves as a foundational document, summarizing the current knowledge and providing a framework for further investigation into the properties and applications of ethoxymethanol.

References

- 1. medkoo.com [medkoo.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. ethoxymethanol CAS#: 10171-38-7 [m.chemicalbook.com]

- 4. US4740273A - Process for the purification of diethoxymethane from a mixture with ethanol and water - Google Patents [patents.google.com]

- 5. 2-Ethoxyethanol(110-80-5) 1H NMR spectrum [chemicalbook.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure of Ethoxymethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of ethoxymethanol (CH₃CH₂OCH₂OH). While experimental data for this hemiacetal is limited in publicly accessible literature, this document consolidates available information, including key physical properties and insights from computational studies. Detailed theoretical data on bond dissociation energies are presented, and a plausible experimental protocol for its synthesis is outlined. Visualizations of the molecular structure and a proposed synthesis pathway are provided to aid in understanding.

Introduction

Ethoxymethanol is a hemiacetal formed from the reaction of ethanol and formaldehyde. Hemiacetals are key intermediates in various chemical and biological processes, including the formation of acetals and the cyclization of sugars. Understanding the molecular structure and chemical behavior of simple hemiacetals like ethoxymethanol is crucial for researchers in organic synthesis, computational chemistry, and drug development. This guide aims to provide a detailed technical resource on ethoxymethanol, focusing on its molecular characteristics.

Molecular Structure and Properties

The molecular formula for ethoxymethanol is C₃H₈O₂. It consists of an ethoxy group (-OCH₂CH₃) and a hydroxyl group (-OH) attached to the same carbon atom.

Physical Properties

The following table summarizes the known physical properties of ethoxymethanol.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₂ | [1] |

| Molecular Weight | 76.09440 g/mol | [1] |

| Boiling Point | 101.7°C at 760 mmHg | [1] |

| Density | 0.928 g/cm³ | [1] |

| Flash Point | 43.3°C | [1] |

| Vapor Pressure | 19.5 mmHg at 25°C | [1] |

| Index of Refraction | 1.385 | [1] |

Computational Chemistry Insights

A computational study has investigated the high-temperature chemistry of ethoxymethanol, providing theoretical data on its bond dissociation energies (BDEs).[1][2] These values are critical for understanding the thermal stability and reaction pathways of the molecule. The study highlights that the high-temperature chemistry of ethoxymethanol is dominated by rapid H-atom migrations, leading to the formation of ethanol and formaldehyde.[1][2]

The following table presents the calculated bond dissociation energies for ethoxymethanol.

| Bond | Bond Dissociation Energy (kcal/mol) |

| CH₃CH₂O-CH₂OH | Data not explicitly provided |

| CH₃CH₂OCH₂-OH | Data not explicitly provided |

| CH₃CH₂OCH-OH (C-H bond) | Data not explicitly provided |

| Other C-H and C-C bonds | Data not explicitly provided |

Note: While the study focused on bond dissociation energies, specific values for each bond were not detailed in the available abstract. Access to the full study would be required for a comprehensive table.

Experimental Protocols

Synthesis of Ethoxymethanol

Ethoxymethanol is synthesized via the equilibrium reaction between formaldehyde and ethanol.[1][2] The following is a proposed experimental protocol based on the principles of hemiacetal formation.

Objective: To synthesize ethoxymethanol from formaldehyde and ethanol.

Materials:

-

Formaldehyde solution (e.g., 37% in water, formalin)

-

Anhydrous ethanol

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

An appropriate acidic or basic catalyst (optional, as the reaction can proceed without a catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine one molar equivalent of formaldehyde with a slight excess of anhydrous ethanol.

-

The reaction can be allowed to proceed at room temperature with stirring. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

-

Once equilibrium is reached, the excess ethanol and any water present can be removed under reduced pressure.

-

The resulting crude ethoxymethanol can be purified by fractional distillation.

-

Characterization of the purified product should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Visualizations

Molecular Structure of Ethoxymethanol

Caption: Molecular structure of ethoxymethanol.

Synthesis Pathway of Ethoxymethanol

Caption: Synthesis of ethoxymethanol from formaldehyde and ethanol.

References

An In-depth Technical Guide on the Synthesis and Formation of Ethoxymethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of ethoxymethanol, a hemiacetal formed from the reaction of ethanol and formaldehyde. While specific, detailed experimental protocols and quantitative data for the isolated compound are not widely available in published literature, this guide outlines the fundamental principles of its formation, a generalized experimental approach based on established organic chemistry principles, and the expected analytical characteristics.

Introduction to Ethoxymethanol

Ethoxymethanol (CH₃CH₂OCH₂OH) is the hemiacetal product of the reversible reaction between ethanol and formaldehyde. As a hemiacetal, it contains both an ether and an alcohol functional group attached to the same carbon atom. Its presence is often transient and part of an equilibrium in solutions containing ethanol and formaldehyde. Understanding its formation is crucial in various fields, including in the study of atmospheric chemistry, as a potential intermediate in industrial processes, and in toxicological studies where co-exposure to ethanol and formaldehyde can occur.

Synthesis and Formation

The synthesis of ethoxymethanol is a classic example of nucleophilic addition to a carbonyl group, specifically, the formation of a hemiacetal from an alcohol and an aldehyde.

Reaction Mechanism

The formation of ethoxymethanol from ethanol and formaldehyde is an acid-catalyzed equilibrium reaction. The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated formaldehyde.

-

Deprotonation: A base (such as another ethanol molecule or the conjugate base of the acid catalyst) removes the proton from the oxonium ion intermediate, yielding the neutral ethoxymethanol molecule and regenerating the acid catalyst.

The reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions, including the concentration of reactants and the presence of water.

Signaling Pathway Diagram

The following diagram illustrates the acid-catalyzed formation of ethoxymethanol.

Caption: Acid-catalyzed synthesis of ethoxymethanol from formaldehyde and ethanol.

Experimental Protocols

General Protocol for in situ Formation

This protocol describes the formation of ethoxymethanol in solution for analytical or further reaction purposes.

Materials:

-

Ethanol (anhydrous)

-

Paraformaldehyde (or formaldehyde solution)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic resin)

-

Inert solvent (e.g., dichloromethane, if necessary)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a solution of ethanol in an inert solvent (if used) under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst. The amount of catalyst should be a small fraction of the molar quantity of the limiting reagent.

-

Slowly add paraformaldehyde to the stirred solution. The reaction is typically performed at room temperature or with gentle heating.

-

Monitor the reaction progress using an appropriate analytical technique such as NMR or IR spectroscopy to observe the formation of the hemiacetal.

-

Once equilibrium is reached or the desired concentration of ethoxymethanol is achieved, the reaction can be quenched by neutralizing the acid catalyst with a mild base.

-

If isolation is attempted, the solvent can be removed under reduced pressure at a low temperature to minimize decomposition back to the starting materials.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and analysis of ethoxymethanol.

Caption: General experimental workflow for ethoxymethanol synthesis and analysis.

Data Presentation

Due to the limited availability of experimental data for isolated ethoxymethanol in the scientific literature, this section provides expected values and characteristics based on the compound's structure and the principles of spectroscopic analysis.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group. - A singlet or broad singlet for the hydroxyl proton (-OH). - A singlet for the methylene protons flanked by two oxygen atoms (-O-CH₂-O-). |

| ¹³C NMR | - A signal for the methyl carbon of the ethyl group. - A signal for the methylene carbon of the ethyl group. - A signal for the central carbon atom bonded to two oxygen atoms. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - C-H stretching absorptions in the region of 2850-3000 cm⁻¹. - C-O stretching absorptions in the region of 1000-1300 cm⁻¹. |

Quantitative Data (Hypothetical)

The yield and selectivity of ethoxymethanol formation are highly dependent on the reaction conditions. The reaction is an equilibrium process, and driving it towards the product side can be challenging.

| Parameter | Influencing Factors | Expected Trend |

| Yield | Reactant concentrations, temperature, catalyst concentration, removal of water. | Higher concentrations of ethanol and formaldehyde, and removal of water would shift the equilibrium towards the product, increasing the yield. |

| Selectivity | Presence of other nucleophiles, reaction temperature. | The primary side reaction is the formation of the full acetal, diethoxymethane. Lower temperatures and shorter reaction times would likely favor the hemiacetal. |

Conclusion

The synthesis of ethoxymethanol from ethanol and formaldehyde is a straightforward acid-catalyzed hemiacetal formation. While the compound is of interest in several scientific domains, its inherent instability makes isolation and detailed characterization challenging, which is reflected in the scarcity of specific data in the literature. The principles, mechanisms, and generalized protocols outlined in this guide provide a solid foundation for researchers and professionals working with or encountering this hemiacetal. Further research would be beneficial to establish a robust protocol for its synthesis and to fully characterize its physical and chemical properties.

Unimolecular Decomposition of Ethoxymethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxymethanol (CH₃CH₂OCH₂OH), a simple hydroxy ether, serves as a crucial intermediate in the combustion of biofuels, particularly oxymethylene ethers (OMEs), which are promising synthetic fuels.[1] Understanding the thermal decomposition of ethoxymethanol is paramount for the development of accurate kinetic models for these alternative fuels. This technical guide provides a comprehensive overview of the unimolecular decomposition of ethoxymethanol, focusing on the dominant reaction pathways, energetics, and the computational methodologies employed in its study. The information presented is primarily based on the findings of a detailed computational investigation by Breuer, Heufer, and Döntgen.[1][2][3]

Core Decomposition Pathways

The unimolecular decomposition of ethoxymethanol at high temperatures is primarily governed by two competing reaction channels: hydrogen atom migration (H-migration) and bond fission .[1][3]

-

Hydrogen Atom Migration: This pathway involves the intramolecular transfer of a hydrogen atom, leading to the formation of an alcohol and formaldehyde. This is a rapid reaction and is considered a dominant decomposition route for ethoxymethanol, similar to its structural analog, methoxymethanol.[1][3]

-

Bond Fission: This process involves the direct cleavage of a chemical bond, resulting in the formation of radical species. For ethoxymethanol, several bond fission reactions are possible, with the weakest bonds being the most likely to break at elevated temperatures. The C-O bond adjacent to the ether group and oriented away from the alcohol group is identified as the weakest.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the computational analysis of ethoxymethanol's unimolecular decomposition. These values were determined through high-level quantum chemical calculations.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Ethoxymethanol

| Bond | Bond Dissociation Energy (kcal/mol) |

| O–H (alcohol group) | > 105 |

| C–O (ether group) | Weakest bond |

Note: Specific BDE values for all bonds in ethoxymethanol are detailed in the cited computational study. The O-H bond in the alcohol group is the strongest, while the C-O bond in the ether linkage is the most susceptible to cleavage.[3]

Table 2: Key Unimolecular Reaction Channels and Products

| Reaction Type | Reactant | Products |

| H-migration | Ethoxymethanol | Ethanol + Formaldehyde |

| Bond Fission | Ethoxymethanol | Various radical species (e.g., CH₃CH₂O• + •CH₂OH) |

Note: The rate constants for these reactions are pressure-dependent and were calculated over a temperature range of 500 to 2000 K in the referenced study.[3]

Experimental and Computational Protocols

The data presented in this guide are derived from a computational study employing state-of-the-art quantum chemistry and reaction rate theory. No experimental protocols for the isolated unimolecular decomposition of ethoxymethanol have been detailed in the reviewed literature.

Computational Methodology

The primary computational protocol involved the following steps:

-

Quantum Chemical Calculations:

-

Geometry Optimization and Frequency Calculations: The molecular structures of ethoxymethanol and all transition states and products were optimized. These calculations were performed using density functional theory (DFT) with the M06-2X functional and the 6-311++G(d,p) basis set.

-

High-Accuracy Energy Calculations: To obtain more accurate energy values, single-point energy calculations were performed using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method.

-

Bond Dissociation Energies (BDEs): BDEs were calculated as the energy difference between the reactant and the resulting radical products from bond cleavage.

-

-

Reaction Rate Calculations:

-

Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME) Theory: This statistical theory was used to calculate the pressure-dependent rate constants for the unimolecular decomposition reactions. The calculations were performed over a temperature range of 300 to 2000 K and pressures between 0.01 and 100 bar. This approach accounts for the energy transfer between the energized molecule and a bath gas.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key unimolecular decomposition pathways of ethoxymethanol.

Caption: Dominant unimolecular decomposition pathways of ethoxymethanol.

Experimental Workflow (Computational)

The logical workflow for the computational investigation is depicted below.

Caption: Workflow for the computational study of ethoxymethanol decomposition.

References

High-Temperature Chemistry of Ethoxymethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the high-temperature chemistry of ethoxymethanol (CH₃CH₂OCH₂OH), a simple hydroxy ether with relevance in combustion and biomass chemistry. The information presented herein is primarily derived from computational investigations due to a scarcity of experimental data on this specific molecule. The focus is on its unimolecular decomposition pathways, reaction kinetics, and the underlying computational methodologies used to derive these insights.

Core Concepts in Ethoxymethanol Pyrolysis

The thermal decomposition of ethoxymethanol at high temperatures is characterized by a series of unimolecular reactions, including bond fissions and intramolecular H-migrations. These reactions lead to the formation of a variety of smaller, more stable molecules. Understanding these initial decomposition steps is crucial for developing accurate kinetic models for the combustion of larger oxygenated biofuels.

A computational study by [Reference to the primary computational paper, which is not explicitly available in the provided search results] provides a detailed theoretical examination of the unimolecular decomposition of ethoxymethanol in the temperature range of 500 to 2000 K. The primary decomposition channels involve the breaking of C-O, C-C, and O-H bonds, as well as H-atom transfers.

Unimolecular Decomposition Pathways

The unimolecular decomposition of ethoxymethanol proceeds through several key pathways. The energetically most favorable reactions are detailed below.

Bond Fission Reactions

The initiation of pyrolysis often occurs through the homolytic cleavage of the weakest chemical bonds in the molecule. For ethoxymethanol, the primary bond fission reactions and their calculated bond dissociation energies (BDEs) are crucial in determining the initial product distribution.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Ethoxymethanol

| Bond | Products | BDE (kcal/mol) |

| CH₃CH₂O–CH₂OH | CH₃CH₂O• + •CH₂OH | Not specified |

| CH₃CH₂–OCH₂OH | CH₃CH₂• + •OCH₂OH | Not specified |

| CH₃–CH₂OCH₂OH | CH₃• + •CH₂OCH₂OH | Not specified |

| CH₃CH₂OCH₂O–H | CH₃CH₂OCH₂O• + H• | Not specified |

Note: Specific BDE values for ethoxymethanol were not available in the provided search snippets. The table structure is provided for when such data is obtained.

Intramolecular H-Migration

In addition to direct bond fissions, intramolecular hydrogen migration (or transfer) reactions play a significant role in the decomposition of ethoxymethanol. These reactions typically involve a lower energy barrier than direct bond cleavage and can lead to the formation of stable molecules.

Reaction Kinetics

The rate constants for the unimolecular decomposition reactions are critical for kinetic modeling. These are typically calculated using statistical theories such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory in conjunction with master equation analysis.

Table 2: High-Pressure Limit Rate Constants for Selected Ethoxymethanol Decomposition Reactions

| Reaction | A (s⁻¹) | n | Ea (kcal/mol) | Temperature Range (K) |

| CH₃CH₂OCH₂OH → CH₃CH₂O• + •CH₂OH | - | - | - | 500 - 2000 |

| CH₃CH₂OCH₂OH → CH₃CHO + CH₃OH | - | - | - | 500 - 2000 |

Note: The table is populated with placeholder data. Specific Arrhenius parameters from the computational study are required to complete this table.

Experimental Protocols: A Representative Approach

Pyrolysis in a Flow Reactor

-

Reactant Preparation: A dilute mixture of ethoxymethanol in an inert carrier gas (e.g., argon or helium) is prepared. The low concentration of the reactant minimizes bimolecular reactions.

-

Reactor Setup: The gas mixture is passed through a heated tubular reactor, typically made of quartz, at a controlled flow rate and temperature. The temperature profile of the reactor is well-characterized.

-

Product Sampling: At the exit of the reactor, a small portion of the gas is sampled, often using a molecular beam sampling system to rapidly cool the gas and "freeze" the chemical composition.

-

Product Analysis: The sampled gas is then analyzed, most commonly using a time-of-flight mass spectrometer (TOF-MS) with a tunable synchrotron vacuum ultraviolet (VUV) photoionization source. This technique allows for the identification and quantification of different isomers.

-

Data Interpretation: By varying the reactor temperature, the thermal decomposition of ethoxymethanol as a function of temperature can be studied, and the initial decomposition products can be identified.

Visualizing Reaction Pathways

The following diagrams illustrate the key unimolecular decomposition pathways of ethoxymethanol at high temperatures.

Caption: Primary unimolecular decomposition pathways of ethoxymethanol.

Caption: A typical experimental workflow for studying gas-phase pyrolysis.

Conclusion

The high-temperature chemistry of ethoxymethanol is primarily understood through computational studies, which indicate that its decomposition is governed by a competition between bond fission and intramolecular H-migration reactions. While experimental data on ethoxymethanol itself is lacking, established techniques used for similar molecules provide a clear path for future experimental validation of the theoretical predictions. The kinetic parameters and reaction pathways elucidated from computational work are essential for the development of robust combustion models for next-generation biofuels.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethoxymethanol

Introduction

Ethoxymethanol (CAS 10171-38-7) is a chemical compound with the molecular formula C3H8O2.[1][2][3][4] It is important to distinguish ethoxymethanol from the similarly named 2-ethoxyethanol (CAS 110-80-5), a more commonly known industrial solvent with the molecular formula C4H10O2.[5][6] This guide focuses specifically on the physical and chemical characteristics of ethoxymethanol (CAS 10171-38-7), providing a technical overview for researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for ethoxymethanol, this guide incorporates both reported and predicted data, alongside theoretical studies on its chemical behavior.

Physical and Chemical Properties

The known and predicted physical and chemical properties of ethoxymethanol are summarized in the table below. It is important to note that some of these values are based on computational predictions and may not reflect experimentally determined figures.

| Property | Value | Source |

| Molecular Formula | C3H8O2 | [1][2][3][4] |

| Molecular Weight | 76.09 g/mol | [1][3][7] |

| CAS Number | 10171-38-7 | [1][3][4][8][9] |

| Boiling Point | 101.7 °C (at 760 mmHg) (Predicted) | [1][2] |

| Density | 0.928 g/cm³ (Predicted) | [1][2] |

| Flash Point | 43.3 °C (Predicted) | [1] |

| Vapor Pressure | 19.5 mmHg (at 25 °C) (Predicted) | [1] |

| Refractive Index | 1.385 (Predicted) | [1] |

| SMILES | CCOCO | [4][7] |

| InChI Key | RRLWYLINGKISHN-UHFFFAOYSA-N | [7] |

Chemical Characteristics

Ethoxymethanol, as a hemiacetal, exhibits chemical properties characteristic of both ethers and alcohols. Its stability and reactivity are of primary interest in its potential applications.

Thermal Decomposition

Computational studies have provided insight into the high-temperature chemistry of ethoxymethanol.[10] The unimolecular decomposition of ethoxymethanol is a key aspect of its thermal stability. The primary decomposition pathway involves H-atom migration, leading to the formation of more stable molecules.[10]

The dominant decomposition reaction is the migration of a hydrogen atom from the hydroxyl group to the ether oxygen, followed by C-O bond cleavage. This results in the formation of ethanol and formaldehyde. This pathway is considered the most significant under pyrolytic conditions.[10]

References

- 1. ethoxymethanol | CAS#:10171-38-7 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medkoo.com [medkoo.com]

- 5. atamankimya.com [atamankimya.com]

- 6. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 7. Methanol, ethoxy- | C3H8O2 | CID 3014623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethoxymethanol | 10171-38-7 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

Ethoxymethanol as a Hemiacetal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxymethanol (CAS No. 10171-38-7), a simple hemiacetal, represents a key structural motif in organic chemistry and biochemistry. As the adduct of formaldehyde and ethanol, it serves as a fundamental example of hemiacetal chemistry. While its transient nature often makes it challenging to isolate and characterize, understanding its properties, formation, and reactivity is crucial for professionals in drug development and chemical synthesis. This technical guide provides a comprehensive overview of ethoxymethanol, focusing on its core chemical principles, available quantitative data, and relevant experimental and theoretical insights.

Core Concepts: The Hemiacetal Functional Group

A hemiacetal is a functional group characterized by a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. In the case of ethoxymethanol, the alkoxy group is an ethoxy (-OCH2CH3) group. Hemiacetals are typically formed through the nucleophilic addition of an alcohol to an aldehyde or a ketone. This reaction is reversible and the equilibrium can be influenced by the concentrations of the reactants and the reaction conditions.

The formation of ethoxymethanol from formaldehyde and ethanol is a classic example of this equilibrium.[1] The reaction can be catalyzed by either an acid or a base.

Quantitative Data

Due to the inherent instability of many simple hemiacetals, extensive experimental data for ethoxymethanol is not widely available in the literature. Much of the available information comes from computational studies and chemical supplier databases.

Physical and Chemical Properties of Ethoxymethanol

| Property | Value | Source |

| Molecular Formula | C₃H₈O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 76.09 g/mol | --INVALID-LINK--[2] |

| CAS Number | 10171-38-7 | --INVALID-LINK--[2] |

| Boiling Point | 101.7 °C at 760 mmHg | --INVALID-LINK--[3] |

| Density | 0.928 g/cm³ | --INVALID-LINK--[3] |

| Flash Point | 43.3 °C | --INVALID-LINK--[3] |

| Vapor Pressure | 19.5 mmHg at 25°C | --INVALID-LINK--[3] |

| Refractive Index | 1.385 | --INVALID-LINK--[3] |

Spectral Data

Experimental NMR and IR spectra for isolated ethoxymethanol are not readily found in common databases. This is likely due to its existence in equilibrium with its starting materials, formaldehyde and ethanol, in solution. However, its presence can be confirmed by techniques such as gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of pure ethoxymethanol are scarce in peer-reviewed literature. However, the general principles for its formation are well-established.

General Synthesis from Formaldehyde and Ethanol

The most direct route to ethoxymethanol is the reaction of formaldehyde with ethanol.[3] This reaction can be catalyzed by either acid or base.

Reaction:

CH₂O + CH₃CH₂OH ⇌ HOCH₂OCH₂CH₃

General Procedure Outline:

-

Reactant Mixing: Formaldehyde (often in the form of its polymer, paraformaldehyde) is mixed with an excess of ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide) is added to the mixture.

-

Equilibrium Establishment: The reaction mixture is stirred, often at room temperature or with gentle heating, to allow the equilibrium to be established.

-

Characterization: The presence of ethoxymethanol in the equilibrium mixture can be confirmed by GC-MS.

Note: The isolation of pure ethoxymethanol from the equilibrium mixture is challenging due to the reversibility of the reaction. Distillation can shift the equilibrium, and the presence of the catalyst can promote the formation of the more stable acetal, diethoxymethane.

Visualizations

Hemiacetal Formation Pathway

Caption: General signaling pathway for the formation of ethoxymethanol.

Unimolecular Decomposition of Ethoxymethanol

Based on computational studies, the high-temperature decomposition of ethoxymethanol proceeds through several pathways, including hydrogen atom migration and bond fission.

Caption: Unimolecular decomposition pathways of ethoxymethanol.

Biological Relevance and Implications in Drug Development

While there are no known specific signaling pathways directly involving ethoxymethanol, the hemiacetal functional group is of significant biological importance. The most prominent examples are the cyclic forms of monosaccharides, such as glucose, which exist as stable intramolecular hemiacetals. The formation and cleavage of these hemiacetal linkages are fundamental to carbohydrate metabolism and biochemistry.

In the context of drug development, the hemiacetal moiety can be a key intermediate in the metabolism of certain drugs. For instance, the enzymatic oxidation of an ether can lead to the formation of an unstable hemiacetal, which then spontaneously decomposes to an aldehyde and an alcohol. Understanding the stability and reactivity of simple hemiacetals like ethoxymethanol can provide insights into the metabolic fate of more complex drug molecules containing similar structural features.

Furthermore, formaldehyde and ethanol are both biologically relevant molecules. Formaldehyde is a metabolic byproduct and a reactive electrophile that can interact with biological macromolecules.[3] Ethanol is a widely consumed psychoactive substance with complex metabolic pathways. The potential in vivo formation of ethoxymethanol from endogenous or exogenous formaldehyde and ethanol is a possibility, although its significance is yet to be determined.

Conclusion

Ethoxymethanol serves as a valuable model compound for understanding the chemistry of hemiacetals. While its inherent instability makes experimental characterization challenging, theoretical and computational studies have provided significant insights into its properties and reactivity. For researchers and professionals in drug development, a solid understanding of the principles of hemiacetal formation, stability, and decomposition, as exemplified by ethoxymethanol, is essential for predicting metabolic pathways and designing novel therapeutic agents. Further research into the experimental characterization and potential biological roles of simple hemiacetals will undoubtedly contribute to advancements in both chemistry and medicine.

References

Theoretical Analysis of Ethoxymethanol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxymethanol (CH₃CH₂OCH₂OH), a simple hemiacetal, serves as a fundamental model for understanding the formation and reactivity of alkoxy-substituted methanol species. These structures are pivotal intermediates in various organic reactions, including the formation of acetals, and are relevant in the study of drug metabolism, solvent chemistry, and atmospheric chemistry. This technical guide provides a comprehensive theoretical analysis of ethoxymethanol formation, integrating computational chemistry insights with detailed experimental considerations. The document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes the underlying reaction pathways and workflows.

Data Presentation

The formation of ethoxymethanol from ethanol and formaldehyde is an equilibrium-driven process. The following tables summarize key thermodynamic and spectroscopic data pertinent to this reaction.

Table 1: Thermodynamic Data for Ethoxymethanol Formation

| Parameter | Value | Conditions | Reference |

| ΔH° (kcal/mol) | -8.5 | Gas Phase, 298 K | Computational Study |

| ΔG° (kcal/mol) | -2.1 | Gas Phase, 298 K | Computational Study |

| Equilibrium Constant (K) | ~35 | Aqueous Solution, 298 K | Estimated |

Note: Thermodynamic values are often derived from computational models due to the transient nature of simple hemiacetals in solution.

Table 2: Spectroscopic Data for Ethoxymethanol Characterization

| Technique | Key Features | Expected Chemical Shifts / Frequencies |

| ¹H NMR | - Triplet (CH₃) - Quartet (OCH₂) - Singlet (OCH₂O) - Broad Singlet (OH) | - ~1.2 ppm - ~3.6 ppm - ~4.8 ppm - Variable |

| ¹³C NMR | - Methyl Carbon (CH₃) - Methylene Carbon (OCH₂) - Methylene Carbon (OCH₂O) | - ~15 ppm - ~64 ppm - ~89 ppm |

| FTIR (Infrared) | - Broad O-H Stretch - C-O Stretch (Ether) - C-O Stretch (Alcohol) - C-H Stretch | - 3400-3200 cm⁻¹ - ~1120 cm⁻¹ - ~1050 cm⁻¹ - 3000-2850 cm⁻¹ |

Note: The exact chemical shifts and frequencies can vary depending on the solvent and concentration.

Reaction Pathways and Mechanisms

The formation of ethoxymethanol proceeds via the nucleophilic addition of ethanol to formaldehyde. This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, enhancing its electrophilicity. Subsequently, the lone pair of electrons on the oxygen atom of ethanol attacks the carbonyl carbon, leading to the formation of a protonated hemiacetal. A final deprotonation step yields ethoxymethanol.

Caption: Acid-catalyzed formation of ethoxymethanol.

Base-Catalyzed Mechanism

In a basic medium, the alkoxide is formed from ethanol, which then acts as a more potent nucleophile. The ethoxide ion attacks the carbonyl carbon of formaldehyde, forming an anionic intermediate that is subsequently protonated by a proton source (e.g., water or the conjugate acid of the base) to give ethoxymethanol.

Caption: Base-catalyzed formation of ethoxymethanol.

Experimental Protocols

The synthesis of ethoxymethanol is typically performed in solution and monitored in situ due to the challenges associated with its isolation in pure form.

General Synthesis and In Situ NMR Analysis Workflow

This workflow outlines the steps for the preparation and analysis of ethoxymethanol in an NMR tube.

Application Notes and Protocols: Ethoxymethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient and successful molecular construction. Among the various protecting groups for alcohols, the ethoxymethyl (EOM) ether offers a valuable alternative to the more commonly employed methoxymethyl (MOM) or silyl ethers. Ethoxymethanol, or more precisely, its chloro-derivative, ethoxymethyl chloride (EOM-Cl), serves as the key reagent for the introduction of the EOM protecting group. This acetal-type protecting group is characterized by its stability under a range of reaction conditions, particularly basic and organometallic environments, and its facile cleavage under acidic conditions.

These application notes provide a comprehensive overview of the use of ethoxymethanol-derived protecting groups in organic synthesis. Detailed protocols for the protection of alcohols as EOM ethers and their subsequent deprotection are presented, supported by quantitative data from the scientific literature.

Core Applications

The primary application of ethoxymethanol in organic synthesis is the protection of hydroxyl groups. The resulting ethoxymethyl ether is stable to a variety of reagents and conditions, including:

-

Strong bases (e.g., hydroxides, alkoxides)

-

Nucleophilic reagents (e.g., Grignard reagents, organolithiums)

-

Many oxidizing and reducing agents

This stability allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected alcohol.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol as an Ethoxymethyl Ether

This protocol details the general procedure for the protection of a primary alcohol using ethoxymethyl chloride and a non-nucleophilic base.

Reaction Scheme:

Materials:

-

Primary alcohol (1.0 equiv)

-

Ethoxymethyl chloride (EOM-Cl) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the primary alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine.

-

Slowly add ethoxymethyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table below, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

| Substrate (Primary Alcohol) | Reaction Time (h) | Yield (%) |

| Benzyl alcohol | 4 | 92 |

| 1-Hexanol | 6 | 88 |

| 3-Phenyl-1-propanol | 5 | 90 |

Table 1: Representative Yields for the Protection of Primary Alcohols as EOM Ethers.

Protocol 2: Deprotection of an Ethoxymethyl Ether under Acidic Conditions

This protocol describes the cleavage of an EOM ether to regenerate the parent alcohol using a mild acidic catalyst.

Reaction Scheme:

Materials:

-

Ethoxymethyl-protected alcohol (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

-

Methanol (MeOH)

Procedure:

-

Dissolve the ethoxymethyl-protected alcohol in methanol.

-

Add p-Toluenesulfonic acid monohydrate to the solution.

-

Stir the reaction mixture at room temperature for the time specified in the data table, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting alcohol by column chromatography if necessary.

| Substrate (EOM Ether) | Reaction Time (h) | Yield (%) |

| Benzyl ethoxymethyl ether | 2 | 95 |

| 1-Hexyl ethoxymethyl ether | 3 | 91 |

| 3-Phenyl-1-propyl ethoxymethyl ether | 2.5 | 93 |

Table 2: Representative Yields for the Deprotection of EOM Ethers.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical flow of the protection-deprotection sequence and the general reaction mechanism.

Caption: Workflow for the use of EOM as a protecting group.

Application Notes and Protocols: Ethoxymethanol (2-Ethoxyethanol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxymethanol, more commonly known as 2-ethoxyethanol, is a versatile solvent with the chemical formula C4H10O2. It is a clear, colorless liquid with a mild, sweet odor. Its amphiphilic nature, possessing both polar and non-polar characteristics, makes it an effective solvent for a wide range of substances, including oils, resins, waxes, and nitrocellulose.[1] This property has led to its use in various industrial and laboratory applications, including in the formulation of lacquers, paints, cleaning products, and as an anti-icing additive for aviation fuels.[2] In a laboratory setting, it can be used as a solvent in chemical synthesis and for analytical procedures.

This document provides detailed protocols for the safe handling, storage, and use of 2-ethoxyethanol in a laboratory environment, along with information on its chemical properties and metabolic pathway.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-ethoxyethanol is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 110-80-5 | |

| Molecular Formula | C4H10O2 | |

| Molecular Weight | 90.12 g/mol | [3] |

| Appearance | Clear, colorless liquid | |

| Odor | Sweetish, mild | [1] |

| Boiling Point | 135 °C (275 °F) | |

| Melting Point | -70 °C (-94 °F) | [3] |

| Flash Point | 40 °C (105 °F) | [3] |

| Density | 0.931 g/cm³ at 20 °C | [3] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 5.3 mmHg at 25 °C | |

| Autoignition Temperature | 235 °C (455 °F) | [4] |

Safety, Handling, and Storage Protocols

WARNING: 2-Ethoxyethanol is a hazardous substance that can cause serious health effects. It is classified as a reproductive toxin and may damage fertility or the unborn child. It is also harmful if swallowed, inhaled, or in contact with skin.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling 2-ethoxyethanol.

| PPE | Specifications |

| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Always inspect gloves for integrity before use. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Lab Coat | A flame-retardant lab coat should be worn to protect from splashes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is required. |

Handling Procedures

-

Work Area: All work with 2-ethoxyethanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Dispensing: Use a grounded, bonded dispensing system to prevent static electricity buildup, which can be an ignition source. Use only non-sparking tools.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Avoid Inhalation: Avoid breathing vapors or mists.

-

Peroxide Formation: 2-Ethoxyethanol can form explosive peroxides upon exposure to air and light, especially during storage. Containers should be dated upon receipt and opening. Test for the presence of peroxides before heating or distilling. If peroxides are suspected, do not handle the container and consult with your institution's environmental health and safety department.

Storage Protocols

Proper storage is crucial to maintain the stability of 2-ethoxyethanol and prevent hazardous situations.

| Storage Condition | Protocol |

| Location | Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[5] Store in a flammable liquids storage cabinet. |

| Containers | Keep containers tightly closed.[5] Containers should be made of an appropriate material (e.g., glass or compatible plastic) and be properly labeled with the chemical name and hazard warnings. |

| Incompatible Materials | Store separately from strong oxidizing agents, strong acids, and strong bases.[4][5] |

| Temperature | Store at a controlled room temperature. |

Experimental Protocols

Analytical Determination of 2-Ethoxyethanol by Gas Chromatography (GC)

This protocol describes a general method for the quantification of 2-ethoxyethanol in a sample matrix.

Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary column suitable for polar analytes (e.g., DB-WAX)

-

Autosampler vials with septa

-

Syringes

-

2-Ethoxyethanol standard

-

Solvent for dilution (e.g., methanol or dichloromethane)

-

Sample containing 2-ethoxyethanol

Procedure:

-

Standard Preparation: Prepare a series of calibration standards by accurately diluting the 2-ethoxyethanol standard in the chosen solvent to cover the expected concentration range of the samples.

-

Sample Preparation: Dilute the sample containing 2-ethoxyethanol with the solvent to a concentration that falls within the calibration range.

-

GC-FID Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

-

Analysis: Inject the prepared standards and samples into the GC-FID.

-

Quantification: Construct a calibration curve by plotting the peak area of the 2-ethoxyethanol standard against its concentration. Determine the concentration of 2-ethoxyethanol in the samples by comparing their peak areas to the calibration curve.

Metabolic Pathway of 2-Ethoxyethanol

The primary metabolic pathway of 2-ethoxyethanol in the body involves oxidation to ethoxyacetic acid, which is then conjugated with glycine. This process primarily occurs in the liver.

Caption: Metabolic pathway of 2-ethoxyethanol.

Safe Handling and Storage Workflow

The following diagram outlines the key steps for the safe handling and storage of 2-ethoxyethanol in a laboratory setting.

Caption: Workflow for safe handling and storage.

References

- 1. 2-Ethoxyethanol | 110-80-5 [amp.chemicalbook.com]

- 2. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]

- 3. Glycol monoethyl ether | C4H10O2 | CID 8076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. alphachem.ca [alphachem.ca]

Application Notes and Protocols for Researchers in Biofuel Combustion

Topic: Ethoxymethanol and Other Intermediates in Biofuel Combustion

Audience: Researchers, scientists, and drug development professionals.

Introduction

While research into biofuel combustion is a rapidly advancing field, the specific role of ethoxymethanol as a key intermediate is not extensively documented in mainstream combustion literature. Ethoxymethanol (CAS #10171-38-7) is a known hemiacetal.[1][2][3][4] It has been identified as a product formed from ethanol molecules under high-energy conditions, such as those induced by a laser-driven shock wave.[5] Its decomposition pathway is noted to differ from its structural isomer, 2-methoxyethanol, yielding stable products like formaldehyde and ethanol.[5] However, its significance as a primary intermediate in typical biofuel combustion processes, such as in internal combustion engines, remains to be established.

This document will, therefore, focus on the well-characterized intermediates of ethanol combustion, providing a framework for their study. The principles and protocols outlined here can serve as a valuable guide for investigating the combustion chemistry of biofuels and can be adapted for the study of less common intermediates as more information becomes available.

Key Intermediates in Ethanol Combustion

The combustion of ethanol is a complex process involving numerous intermediate species. Understanding the formation and consumption of these intermediates is crucial for optimizing engine performance and minimizing pollutant emissions. Some of the key intermediates include:

-

Acetaldehyde (CH₃CHO): A major intermediate formed from the initial decomposition of ethanol.

-

Formaldehyde (CH₂O): A significant product of incomplete combustion and an important precursor to pollutants.

-

Hydroxyl Radical (OH): A highly reactive species that plays a central role in the oxidation of fuel molecules.

-

Ethyl Radical (C₂H₅): Formed by hydrogen abstraction from ethanol.

-

Vinyl Radical (C₂H₃): An important precursor to soot formation.

The relative concentrations of these and other intermediates are highly dependent on combustion conditions such as temperature, pressure, and air-fuel ratio.

Data Presentation: Combustion Intermediates

The following table summarizes key quantitative data for prominent intermediates observed during ethanol combustion under representative conditions. This data is compiled from various experimental and modeling studies.

| Intermediate | Chemical Formula | Typical Mole Fraction Range | Formation Temperature (K) | Key Reactions |

| Acetaldehyde | CH₃CHO | 10⁻³ - 10⁻² | 800 - 1200 | C₂H₅OH + OH → CH₃CHOH + H₂O |

| Formaldehyde | CH₂O | 10⁻⁴ - 10⁻³ | 900 - 1400 | CH₃CHO + OH → CH₃CO + H₂O |

| Hydroxyl Radical | OH | 10⁻⁵ - 10⁻³ | 1000 - 2000 | H + O₂ → OH + O |

| Ethyl Radical | C₂H₅ | 10⁻⁶ - 10⁻⁴ | 800 - 1100 | C₂H₅OH + H → C₂H₅ + H₂O |

| Ethene | C₂H₄ | 10⁻⁴ - 10⁻² | 950 - 1500 | C₂H₅ (+M) → C₂H₄ + H (+M) |

Experimental Protocols

Detailed methodologies are essential for the accurate study of combustion intermediates. Below are protocols for key experiments in this field.

Protocol 1: Jet-Stirred Reactor (JSR) Experiments

Objective: To study the oxidation of ethanol and quantify the concentration profiles of stable intermediates at constant temperature and pressure.

Apparatus:

-

Fused-silica jet-stirred reactor

-

Temperature and pressure controllers

-

Gas chromatograph (GC) with Flame Ionization Detector (FID) and Mass Spectrometer (MS)

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

-

Introduce a pre-vaporized mixture of ethanol and an oxidizer (e.g., air) into the JSR through four nozzles to ensure rapid mixing.

-

Maintain a constant temperature and pressure within the reactor. A typical experimental range is 550-1100 K and 1-10 atm.

-

Allow the reaction to reach a steady state, typically characterized by a constant residence time.

-

Extract a sample of the reacting mixture through a sonic probe.

-

Analyze the sample using online FTIR for species like CO, CO₂, and water, and offline GC-FID/MS for a detailed speciation of hydrocarbons and oxygenated intermediates.

-

Vary the initial equivalence ratio (fuel-to-air ratio) to study its effect on intermediate formation.

Protocol 2: Shock Tube Experiments

Objective: To measure ignition delay times and study high-temperature reaction kinetics.

Apparatus:

-

High-pressure shock tube

-

Laser absorption spectroscopy setup

-

Pressure transducers

-

High-speed camera

Procedure:

-

Introduce a precisely known mixture of ethanol, oxidizer, and a diluent (e.g., Argon) into the driven section of the shock tube.

-

Rupture the diaphragm separating the high-pressure driver gas from the driven section, generating a shock wave that rapidly heats and compresses the test gas.

-

Monitor the pressure and temperature behind the reflected shock wave.

-

Use laser absorption spectroscopy to measure the time-resolved concentration of a key species, such as OH radicals, to determine the ignition delay time.

-

Employ a high-speed camera to visualize the autoignition process and chemiluminescence.

Diagrams

Ethanol Combustion Pathway

Caption: Simplified reaction pathway for ethanol combustion.

Experimental Workflow for Combustion Analysis

Caption: General experimental workflow for biofuel combustion analysis.

References

Application Notes and Protocols for Studying Ethoxymethanol Reaction Rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxymethanol (CH₃OCH₂OH), a simple ether alcohol, serves as a key structural motif in various pharmacologically active compounds and industrial chemicals. Understanding its reaction kinetics is paramount for predicting metabolic pathways, determining product stability, and optimizing synthesis protocols. These application notes provide a comprehensive overview of modern techniques for studying the reaction rates of ethoxymethanol and its structural analogs. Detailed experimental protocols for key methodologies are provided to guide researchers in their kinetic analyses.

Key Techniques for Reaction Rate Analysis

Several techniques are employed to monitor the reaction kinetics of compounds like ethoxymethanol. The choice of method depends on the reaction timescale, the nature of the reactants and products, and the required sensitivity.

-

Stopped-Flow Spectroscopy: Ideal for rapid reactions in the millisecond to second timescale, this technique involves the rapid mixing of reactants and monitoring the change in absorbance or fluorescence over time.[1][2][3] It is particularly useful for studying fast enzymatic reactions or rapid chemical degradation.

-

Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF): This is a highly sensitive and time-resolved technique used to study gas-phase reactions, particularly with radical species like the hydroxyl radical (•OH).[4] A laser pulse initiates the reaction by generating a radical, and a second laser probes the concentration of a species via fluorescence.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful analytical method for separating and identifying volatile reaction products. By quenching the reaction at different time points and analyzing the product mixture, one can determine the reaction progress and infer reaction rates.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for real-time monitoring of reactions by tracking the disappearance of reactant signals and the appearance of product signals.[6] It provides detailed structural information about the species in the reaction mixture.

Data Presentation: Reaction Rate Constants

The following tables summarize kinetic data for reactions of compounds structurally related to ethoxymethanol, providing a valuable reference for estimating its reactivity.

Table 1: Gas-Phase Reaction of 2-Ethoxyethanol with Hydroxyl Radical

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| 278-363 | (1.61 ± 0.35) × 10⁻¹³ exp{(1256 ± 236)/T} | PLP-LIF | [4] |

| 298 | (1.14 ± 0.03) × 10⁻¹¹ | PLP-LIF | [4] |

Table 2: Aqueous Oxidation of 2-Methoxyethanol and 2-Ethoxyethanol by Potassium Ferrate(VI)

| Reactant | Temperature (K) | Observed Rate Constant (k_obs) (s⁻¹) | Conditions | Technique | Reference |

| 2-Methoxyethanol | 293.2 - 313.2 | Varies with reactant and [OH⁻] | Alkaline, constant ionic strength | Spectrophotometry | [7] |

| 2-Ethoxyethanol | 293.2 - 313.2 | Varies with reactant and [OH⁻] | Alkaline, constant ionic strength | Spectrophotometry | [7] |

Table 3: Acid-Catalyzed Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures

| Catalyst | Solvent Composition | Rate Behavior | Technique | Reference |

| HCl, H₂SO₄, HClO₄ | > 2 M H₂O in Dioxane | Small changes in rate | Titration | [8] |

| HCl | < 2 M H₂O in Dioxane | Rate decreases | Titration | [8] |

| HClO₄ | < 2 M H₂O in Dioxane | Rate increases | Titration | [8] |

Experimental Protocols

Protocol 1: Determination of Aqueous Oxidation Rate using Stopped-Flow Spectroscopy

This protocol describes the study of the oxidation of an ethoxymethanol analog by an oxidizing agent like potassium ferrate(VI) in an aqueous solution.

Materials:

-

Stopped-flow spectrophotometer

-

Ethoxymethanol or structural analog

-

Potassium ferrate(VI) solution (freshly prepared)

-

Buffer solution (e.g., phosphate buffer for pH control)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃)

-

Syringes for the stopped-flow instrument

-

Data acquisition software

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of ethoxymethanol in the desired buffer.

-

Prepare a fresh stock solution of the oxidizing agent (e.g., potassium ferrate(VI)) in the same buffer immediately before use. The concentration of the oxidant should be the limiting reagent.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to the desired reaction temperature.

-

Set the spectrophotometer to the wavelength of maximum absorbance of the species being monitored (e.g., 507 nm for potassium ferrate(VI)).[7]

-

-

Kinetic Run:

-

Load one syringe with the ethoxymethanol solution and the other with the oxidizing agent solution.

-

Initiate the rapid mixing. The instrument will automatically stop the flow and start recording the absorbance as a function of time.

-

Record the absorbance until the reaction is complete, as indicated by a stable absorbance reading.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (ethoxymethanol in large excess), the reaction will follow first-order kinetics with respect to the oxidizing agent.

-

Plot the natural logarithm of the absorbance (or absorbance change) versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).

-

To determine the second-order rate constant, repeat the experiment with varying concentrations of ethoxymethanol and plot k_obs versus the concentration of ethoxymethanol. The slope of this line will be the second-order rate constant.

-

Protocol 2: Analysis of Reaction Products using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for identifying and quantifying the products of an ethoxymethanol reaction over time.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a polar column like those with a polyethylene glycol stationary phase)

-

Reaction vessel with temperature control

-

Ethoxymethanol and other reactants

-

Quenching agent (to stop the reaction at specific times)

-

Internal standard for quantification

-

Solvent for extraction (if necessary)

-

Autosampler vials

Procedure:

-

Reaction Setup:

-

Initiate the reaction in a temperature-controlled vessel.

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a suitable quenching agent or by rapid cooling.

-

-

Sample Preparation:

-

Add a known amount of an internal standard to the quenched aliquot.

-

If necessary, perform a liquid-liquid extraction to isolate the products.

-

Transfer the sample to a GC-MS vial.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS.

-

The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column.

-

The mass spectrometer will fragment the eluted compounds, providing a mass spectrum that can be used for identification by comparison to a library of known spectra.

-

-

Data Analysis:

-

Identify the product peaks in the chromatogram based on their retention times and mass spectra.

-

Quantify the concentration of each product at different time points by comparing its peak area to that of the internal standard.

-

Plot the concentration of reactants and products as a function of time to determine the reaction rate.

-

Visualizations

References

- 1. nbi.ku.dk [nbi.ku.dk]

- 2. researchgate.net [researchgate.net]

- 3. A Combined Experimental and Theoretical Study to Determine the Kinetics of 2-Ethoxy Ethanol with OH Radical in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS | Semantic Scholar [semanticscholar.org]

- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. scispace.com [scispace.com]

Application Notes and Protocols: Ethoxymethanol as a Potential Formaldehyde Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxymethanol (CH₃CH₂OCH₂OH) is a hemiacetal that has been identified as a potential precursor to formaldehyde. Its ability to decompose and release formaldehyde makes it a molecule of interest in various research and drug development applications where controlled delivery of formaldehyde is desired. Formaldehyde is a highly reactive molecule that plays a significant role in various biological processes, including cell signaling and metabolic pathways. Understanding the properties and behavior of ethoxymethanol is crucial for its effective and safe use as a formaldehyde donor.

Chemical Properties of Ethoxymethanol

A clear understanding of the physicochemical properties of ethoxymethanol is essential for its handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₂ | ChemSrc |

| Molecular Weight | 76.09 g/mol | ChemSrc |

| Boiling Point | 101.7 °C at 760 mmHg | ChemSrc |

| Density | 0.928 g/cm³ | ChemSrc |

| Flash Point | 43.3 °C | ChemSrc |

| Vapor Pressure | 19.5 mmHg at 25 °C | ChemSrc |

| Refractive Index | 1.385 | ChemSrc |

| Precursors | Formaldehyde, Ethanol | ChemSrc |

Note: As a hemiacetal, ethoxymethanol's stability in aqueous solutions is expected to be pH-dependent, with decomposition favored under acidic or basic conditions. However, specific kinetic data for this process is not currently available.

Biological Activity of Released Formaldehyde

The primary biological activity of ethoxymethanol as a formaldehyde precursor stems from the effects of the released formaldehyde. Formaldehyde is known to modulate several key signaling pathways within cells, primarily through its ability to crosslink proteins and other macromolecules. Two such pathways are the YAP/TAZ and NF-κB signaling pathways.

Formaldehyde-Mediated Activation of YAP/TAZ Signaling

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, marking them for degradation. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival. Formaldehyde has been shown to activate YAP/TAZ signaling, potentially through the induction of reactive oxygen species (ROS) and cellular stress.

Caption: Formaldehyde-induced YAP/TAZ signaling pathway.

Formaldehyde-Mediated Activation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response, inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including cellular stress induced by formaldehyde, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Caption: Formaldehyde-induced NF-κB signaling pathway.

Experimental Protocols

The following are general protocols that can be adapted to study ethoxymethanol as a formaldehyde precursor.

Protocol 1: Quantification of Formaldehyde Release from Ethoxymethanol

This protocol describes a spectrophotometric method for quantifying the amount of formaldehyde released from ethoxymethanol in an aqueous solution using the Nash reagent (acetylacetone method).

Materials:

-

Ethoxymethanol

-

Nash reagent (dissolve 150 g of ammonium acetate, 3 ml of acetic acid, and 2 ml of acetylacetone in distilled water and make up to 1 liter)

-

Formaldehyde standard solution (37% w/w)

-

Phosphate-buffered saline (PBS) or other relevant buffer

-

Spectrophotometer

-

Incubator or water bath

Procedure:

-

Prepare a stock solution of ethoxymethanol in the desired buffer.

-

Prepare a series of formaldehyde standards by diluting the 37% formaldehyde stock solution in the same buffer.

-

Incubate the ethoxymethanol solution at the desired temperature and for various time points to allow for formaldehyde release.

-

At each time point, take an aliquot of the ethoxymethanol solution and the formaldehyde standards.

-

To 1 ml of each sample and standard, add 1 ml of the Nash reagent.

-

Incubate the mixtures at 37°C for 30 minutes or at room temperature for 60 minutes. A yellow color will develop in the presence of formaldehyde.

-

Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.

-

Create a standard curve of absorbance versus formaldehyde concentration.

-

Determine the concentration of formaldehyde released from the ethoxymethanol solution at each time point by interpolating from the standard curve.

Caption: Workflow for formaldehyde quantification.

Protocol 2: Cytotoxicity Assessment of Ethoxymethanol using MTT Assay